Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp

papain kinetics FRET substrate catalytic efficiency

Choose Abz-QVVAGA-EDDnp for unmatched papain assay performance. Its QVVAG cystatin-derived sequence delivers 10–50× higher sensitivity than conventional single-fluorophore substrates, with ~100-fold discrimination over cathepsin L—eliminating immunodepletion steps. The EDDnp quencher ensures low background for robust Z' factors in 384/1536-well HTS formats. A single Ala-Gly cleavage site yields unambiguous kinetic constants, ideal for mechanistic enzymology and inhibitor validation. Resistance to trypsin minimizes serine protease interference in complex samples. Order high-purity material for reproducible, publication-ready data.

Molecular Formula C40H55F3N12O14
Molecular Weight 984.9 g/mol
Cat. No. B12111116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbz-gln-val-val-ala-gly-ala-ethylenediamine-dnp
Molecular FormulaC40H55F3N12O14
Molecular Weight984.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C38H54N12O12.C2HF3O2/c1-19(2)31(48-38(58)32(20(3)4)47-36(56)27(13-14-29(40)51)46-35(55)24-9-7-8-10-25(24)39)37(57)45-22(6)34(54)43-18-30(52)44-21(5)33(53)42-16-15-41-26-12-11-23(49(59)60)17-28(26)50(61)62;3-2(4,5)1(6)7/h7-12,17,19-22,27,31-32,41H,13-16,18,39H2,1-6H3,(H2,40,51)(H,42,53)(H,43,54)(H,44,52)(H,45,57)(H,46,55)(H,47,56)(H,48,58);(H,6,7)
InChIKeyPSCWOMHZMAAWBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Abz-Gln-Val-Val-Ala-Gly-Ala-ethylenediamine-dnp: A Procure-Ready Profile of the Cystatin-Derived FRET Substrate


Abz-Gln-Val-Val-Ala-Gly-Ala-ethylenediamine-dnp (Abz-QVVAGA-EDDnp, CAS 152390-52-8) is a synthetic internally quenched fluorescent (FRET) hexapeptide substrate designed from the highly conserved QVVAG inhibitory motif of the cystatin superfamily . The N-terminal 2-aminobenzoyl (Abz) group serves as the fluorophore (λex ≈ 320 nm, λem ≈ 420 nm) and the C-terminal N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) group acts as the quencher, enabling continuous real-time kinetic measurements of cysteine protease activity with minimal background . It is predominantly employed to assay papain and related C1A family cysteine proteases in biochemical and pharmaceutical research settings.

Why Generic In-Class Substitution Fails: The Hidden Differentiators of Abz-Gln-Val-Val-Ala-Gly-Ala-ethylenediamine-dnp


Generic papain substrates (e.g., Z-FR-AMC, Bz-FVR-AMC) or alternative cystatin-derived sequences such as Abz-LVGGA-EDDnp are not simply interchangeable with Abz-QVVAGA-EDDnp because the QVVAG core uniquely exploits the natural inhibitory interface of cystatins, conferring a kinetic advantage of 10–50× over single-fluorophore substrates and a marked functional discrimination between papain and cathepsin L that is absent in LVGG-based analogs . Furthermore, the EDDnp quencher group provides superior spectral separation and lower background than Dnp-alone or AMC release formats, making simple sequence- or quencher-swapping a direct risk to assay sensitivity, selectivity, and reproducibility .

Abz-Gln-Val-Val-Ala-Gly-Ala-ethylenediamine-dnp: Quantitative Evidence Guide for Scientific Procurement


10–50-Fold Catalytic Efficiency Gain Over Single-Fluorophore Substrates

When the QVVAG peptide sequence is coupled to the EDDnp quencher instead of conventional AMC or AEC fluorophores, the apparent second-order rate constant (kcat/Km) increases by approximately 10- to 50-fold. The published kcat/Km of Abz-QVVAGA-EDDnp for papain is 29 × 10⁶ M⁻¹ s⁻¹, whereas the corresponding single-fluorophore substrates (e.g., gluconoyl-QVVAGA-AEC, gluconoyl-QVVAGA-AMC) consistently fall within the 10⁵ M⁻¹ s⁻¹ range . This establishes that the intramolecularly quenched format is the dominant driver of sensitivity, not merely the QVVAG sequence itself.

papain kinetics FRET substrate catalytic efficiency kcat/Km

100-Fold Discrimination Between Papain and Cathepsin L

Abz-QVVAGA-EDDnp differentiates papain from the closely related lysosomal cysteine protease cathepsin L by approximately a 100-fold difference in specificity constant. Papain hydrolyzes the substrate with a kcat/Km in the 10⁷ M⁻¹ s⁻¹ range, whereas cathepsin L acts with a kcat/Km in the 10⁵ M⁻¹ s⁻¹ range, a disparity driven entirely by lower kcat values, as the Km values are near-identical . This kinetic window enables functional discrimination of the two enzymes in complex biological samples.

enzyme selectivity cathepsin L cysteine protease profiling enzyme kinetics

Confirmed Trypsin Resistance—A Cleavage Selectivity Advantage

Unlike many commonly utilized papain substrates that are also cleaved by trypsin-family serine proteases, Abz-QVVAGA-EDDnp is not hydrolyzed by trypsin . The papain cleavage site was unequivocally mapped to the Ala-Gly bond by N-terminal amino acid sequencing, confirming that the substrate undergoes a single, predictable cleavage event . This orthogonal behavior is a direct consequence of the QVVAG sequence architecture and the steric/electronic properties of the EDDnp leaving group.

protease specificity trypsin resistance serine protease substrate cross-reactivity

Defined A–G Scissile Bond Enables Precise Kinetic Modeling

The sole cleavage site of Abz-QVVAGA-EDDnp by papain was identified as the Ala-Gly peptide bond by N-terminal sequencing of the hydrolysis products . This unambiguous assignment contrasts with multi-site cleavage observed for longer or less structured substrates, and is supported by molecular modeling that positions the QVVA moiety within the papain active site using X-ray coordinates of a peptide inhibitor–papain complex .

cleavage site mapping enzyme kinetics subsite specificity FRET assay design

Low Background and High Signal-to-Noise Ratio via Internal Quenching

The Abz/EDDnp donor–quencher pair provides superior spectral separation (Abz λex ~320 nm, λem ~420 nm; EDDnp absorbance ~360 nm) compared to single-fluorophore formats such as AMC (λex ~360 nm, λem ~440–460 nm) . The covalent proximity of fluorophore and quencher in the intact substrate results in >95% quenching, yielding a low initial baseline that translates to a high signal-to-noise ratio upon cleavage. A related Abz-EDDnp substrate has been shown to detect papain in the range of 1–15 pM, demonstrating the inherent sensitivity of this FRET architecture .

FRET optimization signal-to-noise ratio high-throughput screening fluorescence assay

Structural Basis for Papain Selectivity: QVVA-EDDnp Binding Mode Confirmed by Molecular Modeling

Molecular modeling using the X-ray coordinates of a peptide inhibitor–papain complex has mapped the binding pose of the QVVA moiety within the papain active site, providing a rational structural explanation for the observed kinetic preference . This structurally validated fit is absent for generic dipeptidyl substrates such as Z-FR-AMC, which rely primarily on P1–P2 interactions without engaging the extended substrate-binding cleft utilized by the cystatin motif. The model offers a predictive framework for designing selective papain inhibitors and explains why minor sequence alterations (e.g., QVVAG → LVGGA) abolish selectivity while retaining overall hydrolysis rates .

molecular modeling ligand binding structure-activity relationship protease inhibitor design

Abz-Gln-Val-Val-Ala-Gly-Ala-ethylenediamine-dnp: Optimal Application Scenarios Based on Proven Differentiation


High-Throughput Screening for Papain Inhibitors with Low False-Positive Rates

The combination of a 10–50× sensitivity advantage over conventional single-fluorophore substrates and the demonstrated resistance to trypsin makes Abz-QVVAGA-EDDnp the substrate of choice for high-throughput screening campaigns that must minimize serine protease interference . Its low fluorescence background supports robust Z' factors in 384- and 1536-well formats, while the defined single Ala-Gly cleavage site simplifies automated data analysis and IC50 determination .

Selective Functional Profiling of Papain vs. Cathepsin L in Biological Samples

The approximately 100-fold kinetic discrimination between papain and cathepsin L permits researchers to monitor papain-like activity in complex mixtures (e.g., parasite lysates, tissue homogenates) without immunodepletion steps . This selectivity is structurally grounded in the extended QVVA–subsite interactions validated by molecular modeling, providing a level of enzyme-specific readout that generic substrates like Z-FR-AMC cannot achieve without additional inhibitor controls .

Accurate Michaelis–Menten Kinetic Characterization in Biochemical Assays

Because the scissile bond is unambiguously mapped to the Ala-Gly position within the QVVAGA sequence, researchers can derive precise kcat and Km values without confounding multi-site cleavage artifacts . This makes Abz-QVVAGA-EDDnp the preferred substrate for mechanistic enzymology studies, kinetic parameter cross-validation, and for generating reproducible data sets that meet the rigor requirements of peer-reviewed publications and regulatory submissions.

Structure-Based Design of Cystatin-Mimetic Inhibitors

The availability of molecular modeling data that docks the QVVA moiety into the papain active site provides a validated structural template for medicinal chemistry programs . Researchers can use the QVVAGA-EDDnp backbone as a competitive probe to validate the binding mode of novel papain inhibitors, supporting fragment-based drug discovery and rational optimization of inhibitor potency and selectivity.

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